Cas no 2138047-83-1 (3-(2-cyclopropylpropan-2-yl)-1-methyl-1H-pyrazol-5-amine)

3-(2-cyclopropylpropan-2-yl)-1-methyl-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(2-cyclopropylpropan-2-yl)-1-methyl-1H-pyrazol-5-amine
- EN300-1153019
- 2138047-83-1
-
- Inchi: 1S/C10H17N3/c1-10(2,7-4-5-7)8-6-9(11)13(3)12-8/h6-7H,4-5,11H2,1-3H3
- InChI Key: ATVIDINOBMBYNI-UHFFFAOYSA-N
- SMILES: N1=C(C=C(N)N1C)C(C)(C)C1CC1
Computed Properties
- Exact Mass: 179.142247555g/mol
- Monoisotopic Mass: 179.142247555g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 43.8Ų
3-(2-cyclopropylpropan-2-yl)-1-methyl-1H-pyrazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1153019-0.05g |
3-(2-cyclopropylpropan-2-yl)-1-methyl-1H-pyrazol-5-amine |
2138047-83-1 | 0.05g |
$983.0 | 2023-06-09 | ||
Enamine | EN300-1153019-1.0g |
3-(2-cyclopropylpropan-2-yl)-1-methyl-1H-pyrazol-5-amine |
2138047-83-1 | 1g |
$1172.0 | 2023-06-09 | ||
Enamine | EN300-1153019-5.0g |
3-(2-cyclopropylpropan-2-yl)-1-methyl-1H-pyrazol-5-amine |
2138047-83-1 | 5g |
$3396.0 | 2023-06-09 | ||
Enamine | EN300-1153019-2.5g |
3-(2-cyclopropylpropan-2-yl)-1-methyl-1H-pyrazol-5-amine |
2138047-83-1 | 2.5g |
$2295.0 | 2023-06-09 | ||
Enamine | EN300-1153019-0.1g |
3-(2-cyclopropylpropan-2-yl)-1-methyl-1H-pyrazol-5-amine |
2138047-83-1 | 0.1g |
$1031.0 | 2023-06-09 | ||
Enamine | EN300-1153019-10.0g |
3-(2-cyclopropylpropan-2-yl)-1-methyl-1H-pyrazol-5-amine |
2138047-83-1 | 10g |
$5037.0 | 2023-06-09 | ||
Enamine | EN300-1153019-0.5g |
3-(2-cyclopropylpropan-2-yl)-1-methyl-1H-pyrazol-5-amine |
2138047-83-1 | 0.5g |
$1124.0 | 2023-06-09 | ||
Enamine | EN300-1153019-0.25g |
3-(2-cyclopropylpropan-2-yl)-1-methyl-1H-pyrazol-5-amine |
2138047-83-1 | 0.25g |
$1078.0 | 2023-06-09 |
3-(2-cyclopropylpropan-2-yl)-1-methyl-1H-pyrazol-5-amine Related Literature
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Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
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Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
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4. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
Additional information on 3-(2-cyclopropylpropan-2-yl)-1-methyl-1H-pyrazol-5-amine
Introduction to 3-(2-cyclopropylpropan-2-yl)-1-methyl-1H-pyrazol-5-amine (CAS No. 2138047-83-1) and Its Emerging Applications in Chemical Biology
3-(2-cyclopropylpropan-2-yl)-1-methyl-1H-pyrazol-5-amine, identified by its unique Chemical Abstracts Service (CAS) number 2138047-83-1, represents a structurally intriguing compound with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic amine derivative, characterized by a pyrazole core substituted with a 2-cyclopropylpropan-2-yl moiety and a methyl group at the 1-position, has garnered attention due to its distinctive pharmacophoric features and promising biological activities. The compound’s molecular architecture suggests interactions with various biological targets, making it a valuable scaffold for drug discovery initiatives.
The pyrazole scaffold is a well-documented pharmacophore in medicinal chemistry, known for its versatility in modulating biological pathways. The presence of the 2-cyclopropylpropan-2-yl side chain introduces steric and electronic properties that can fine-tune binding affinity and selectivity, while the methyl group at the 1-position enhances lipophilicity, facilitating membrane permeability—a critical factor for drug bioavailability. These structural attributes have positioned 3-(2-cyclopropylpropan-2-yl)-1-methyl-1H-pyrazol-5-amine as a candidate for further exploration in therapeutic development.
Recent advancements in computational chemistry and high-throughput screening have enabled researchers to systematically evaluate the biological relevance of such compounds. Studies indicate that derivatives of pyrazole exhibit diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern of 3-(2-cyclopropylpropan-2-yl)-1-methyl-1H-pyrazol-5-amine suggests potential interactions with enzymes and receptors involved in metabolic disorders, making it an attractive candidate for investigating novel therapeutic strategies.
In the context of drug discovery, the synthesis of this compound exemplifies the growing emphasis on structure-based design. Modern synthetic methodologies have allowed for efficient preparation of complex heterocycles like 3-(2-cyclopropylpropan-2-yl)-1-methyl-1H-pyrazol-5-amine, enabling rapid exploration of its pharmacological profile. Techniques such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry have streamlined the construction of its intricate framework, facilitating access to analogs with modified biological activities.
The compound’s potential extends beyond traditional pharmaceutical applications. In chemical biology, it serves as a valuable tool for probing enzyme mechanisms and ligand-receptor interactions. Its unique structural features make it suitable for use in kinetic studies, where researchers can elucidate binding affinities and dissociation rates. Such insights are crucial for understanding drug action at the molecular level, contributing to the development of more effective therapeutic agents.
Moreover, the growing interest in personalized medicine has highlighted the importance of structurally diverse compounds like 3-(2-cyclopropylpropan-2-yl)-1-methyl-1H-pyrazol-5-amine. By tailoring molecular properties to target specific genetic or metabolic profiles, researchers aim to enhance treatment efficacy while minimizing side effects. The compound’s flexibility in structural modification allows for the creation of libraries of derivatives, each with tailored pharmacological profiles—ensuring that multiple therapeutic avenues can be explored simultaneously.
Emerging research also suggests that 3-(2-cyclopropylpropan-2-yl)-1-methyl-1H-pyrazol-5-amine may play a role in addressing emerging challenges in healthcare. For instance, studies on its interaction with metabolic enzymes have revealed promising results in managing conditions related to dysregulation of lipid metabolism. By modulating key enzymatic pathways, this compound could offer novel insights into therapeutic interventions for metabolic disorders.
The synthesis and characterization of 3-(2-cyclopropylpropan-2-yl)-1-methyl-1H-pyrazol-5-am ine (CAS No. 2138047 - 83 - 1) also highlight advancements in green chemistry principles. Sustainable synthetic routes have been developed to minimize waste and energy consumption, aligning with global efforts to promote environmentally responsible research practices. These innovations not only enhance efficiency but also ensure that future derivatives can be produced with reduced environmental impact.
As computational modeling becomes increasingly sophisticated, virtual screening techniques are being employed to predict the biological activity of compounds like 3-(2-cyclopropylpropan - 2 - yl ) - 1 - methyl - 1 H - pyrazol - 5 - am ine before experimental validation. This approach accelerates the drug discovery pipeline by prioritizing promising candidates based on predicted binding affinities and target interactions. Such computational strategies are particularly valuable when dealing with complex molecules like this one, where experimental testing alone may be time-consuming and resource-intensive.
The compound’s potential also extends to agrochemical applications, where novel heterocycles are sought for developing more effective crop protection agents. Pyrazole derivatives have demonstrated efficacy against various pests and pathogens due to their ability to disrupt essential biological processes. By leveraging structural modifications inherent in compounds like 3-(2-cycloprop ylpropan - 2 - yl ) - 1 - methyl - 1 H - pyrazol - 5 - am ine, researchers aim to create sustainable alternatives to conventional pesticides—contributing to global food security efforts.
In conclusion,3-(2-cycloprop ylpropan - 2 - yl ) - 1 - methyl - 1 H - pyrazol - 5 - am ine (CAS No. 2138047 – 83 – 1) represents a structurally compelling molecule with broad applications across chemical biology and pharmaceutical research. Its unique substitution pattern offers opportunities for exploring novel therapeutic strategies while adhering to sustainable synthetic practices. As scientific understanding evolves,this compound will likely continue to inspire innovative approaches in drug discovery, contributing significantly to advancements in healthcare and beyond.
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